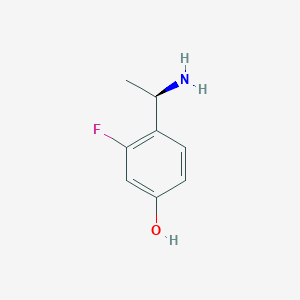

(R)-4-(1-Aminoethyl)-3-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |

InChI Key |

OBKMDRKVZXRMBQ-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)O)F)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)O)F)N |

Origin of Product |

United States |

Contextualizing the Significance of Chiral Fluoro Substituted Amino Alcohols and Phenethylamines

The deliberate incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance pharmacological profiles. tandfonline.comnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov When a fluorine atom is introduced into a chiral molecule, the resulting fluoro-substituted compound can exhibit unique biological activities.

Chiral 1,2-amino alcohols are crucial structural motifs found in numerous natural products and pharmaceutical drugs. acs.org The synthesis of enantiomerically pure amino alcohols, particularly those containing phenol (B47542) or catechol groups, presents a significant challenge in organic synthesis. acs.org The stereochemistry of these molecules is often critical for their biological function, with different enantiomers potentially exhibiting varied or even opposing effects. acs.org

Phenethylamines, a class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain, are also of profound importance in medicinal chemistry. mdpi.comnih.gov This scaffold is present in a wide array of bioactive molecules that target various receptors in the body. nih.govresearchgate.net The introduction of substituents, such as fluorine, and the control of stereochemistry are key strategies in the development of novel phenethylamine-based therapeutics. researchgate.netnih.gov

The convergence of these three elements—a chiral amino alcohol or phenethylamine (B48288) backbone, a fluorine substituent, and a phenolic group—results in a molecular architecture with a high potential for biological activity and utility as a synthetic intermediate.

The Unique Stereochemical and Functional Group Features of R 4 1 Aminoethyl 3 Fluorophenol

(R)-4-(1-Aminoethyl)-3-fluorophenol is a molecule defined by a specific arrangement of functional groups and a distinct three-dimensional orientation. Its structure consists of a phenol (B47542) ring substituted with a fluorine atom at the 3-position and an (R)-1-aminoethyl group at the 4-position.

Stereochemistry: The "(R)-" designation specifies the absolute configuration at the chiral center, which is the carbon atom of the ethyl group bonded to the nitrogen atom. This precise stereochemistry is crucial, as the biological activity of chiral molecules can be highly dependent on their enantiomeric form. acs.org

Functional Groups: The molecule possesses several key functional groups that contribute to its chemical reactivity and potential interactions with biological systems:

Phenol: The hydroxyl (-OH) group attached to the benzene (B151609) ring imparts acidic properties and can participate in hydrogen bonding.

Amine: The primary amine (-NH2) group is basic and serves as a key site for chemical modifications and interactions.

Aromatic Ring: The benzene ring provides a rigid scaffold and can engage in various intermolecular interactions.

The interplay of these features makes this compound a versatile building block in organic synthesis.

Overview of Research Trajectories Pertaining to R 4 1 Aminoethyl 3 Fluorophenol in Synthetic Chemistry

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govnih.gov Chemoenzymatic cascades, which combine enzymatic reactions with traditional chemical steps, further expand the synthetic utility of this approach. nih.gov

Asymmetric Amination Using ω-Transaminases

Omega-transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, making them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net The use of ω-transaminases for the synthesis of chiral amines is a well-established and efficient method. researchgate.netresearchgate.net

One strategy involves the use of an (R)-selective ω-transaminase to directly aminate a ketone precursor. For instance, the synthesis of (R)-2-[(1R)-1-aminoethyl]-4-fluorophenol has been achieved using the enzyme ATA-025, resulting in an 82% yield and an enantiomeric excess (ee) of over 99%. researchgate.net This method avoids the need for expensive chiral auxiliaries and hazardous reagents. researchgate.net To overcome unfavorable reaction equilibria, ω-transaminase reactions can be coupled with a pyruvate (B1213749) decarboxylase (PDC) to remove the pyruvate by-product, thus driving the reaction towards the desired amine product. researchgate.net

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| ω-Transaminase (ATA-025) | 4-(1-oxoethyl)-3-fluorophenol | This compound | 82% | >99% |

| Arthrobacter sp. KNK168 | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine | 82% conversion | >99% |

This table presents data on the asymmetric amination using ω-transaminases for the synthesis of chiral amines.

Bioreduction of Ketone Precursors

The stereoselective reduction of a ketone precursor to the corresponding chiral alcohol is a key step in many synthetic routes. Bioreduction using ketoreductases (KREDs) offers a highly efficient and enantioselective method for this transformation. mdpi.com These enzymes, often derived from microorganisms, can produce chiral alcohols with high enantiomeric excess and in good yields. mdpi.com

For example, an enzymatic process for the preparation of ethyl (R)-4-cyano-3-hydroxybutyric acid, a key intermediate for Atorvastatin, has been developed using a ketoreductase. mdpi.com Similarly, recombinant enzymes have been used for the reduction of ethyl 4-chloroacetoacetate to produce ethyl-(R)-4-chloro-3-hydroxybutonoate in 95% yield and 99% ee. mdpi.com This approach can be applied to the synthesis of this compound by first reducing a suitable ketone precursor to the corresponding (R)-alcohol, which can then be converted to the desired amine.

Enzymatic Cascade Reactions for Stereoselective Formation

A one-pot chemoenzymatic cascade can be designed for the synthesis of chiral amines. researchgate.net For instance, the combination of a ω-transaminase with a monoamine oxidase (MAO) has been used for the synthesis of chiral amines with high optical purity. researchgate.net Another example is the use of L-threonine aldolases (LTAs) in a two-step enzymatic cascade for the synthesis of 4-fluoro-L-threonine, demonstrating the potential for creating fluorinated amino acids. dtu.dkresearchgate.net Such cascade strategies could be adapted for the synthesis of this compound, potentially starting from simple precursors and building molecular complexity in a highly controlled manner. nih.govresearchgate.net

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce enantiopure amines and their derivatives. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Reduction of Imines or Oximes

The enantioselective reduction of imines or oximes is a direct and widely used method for the synthesis of chiral amines. nih.govorganic-chemistry.org This transformation can be achieved using various catalytic systems, including those based on transition metals or organocatalysts. organic-chemistry.orgnih.gov

Chiral Ru-catalysts in combination with a hydrogen donor like formic acid/triethylamine have proven effective for the asymmetric transfer hydrogenation of N-diphenylphosphinyl acyclic imines. organic-chemistry.org More recently, iron-catalyzed asymmetric transfer hydrogenation of imines has emerged as a general and efficient method. nih.gov Phosphenium cations have also been reported as catalysts for the hydroboration or hydrosilylation of cyclic imines with high enantioselectivity. sci-hub.se These methods provide a direct route to chiral amines, and the appropriate choice of catalyst and reaction conditions can afford the desired (R)-enantiomer of 4-(1-aminoethyl)-3-fluorophenol (B15316035) from its corresponding imine precursor.

| Catalyst Type | Substrate | Key Features |

| Chiral Ru-catalysts | N-diphenylphosphinyl acyclic imines | Highly efficient asymmetric transfer hydrogenation. organic-chemistry.org |

| Iron catalysts | Imines | General and efficient asymmetric transfer hydrogenation. nih.gov |

| Phosphenium cations | Cyclic imines | Catalyzes hydroboration or hydrosilylation with high enantioselectivity. sci-hub.se |

This table summarizes different catalytic systems for the enantioselective reduction of imines.

Proline-Catalyzed Cross-Mannich Reactions for γ-Amino Alcohols

The proline-catalyzed Mannich reaction is a powerful tool for the asymmetric synthesis of β-amino carbonyl compounds, which are versatile intermediates for the preparation of other chiral molecules, including γ-amino alcohols. researchgate.net20.210.105sci-hub.cat This reaction involves the three-component coupling of an aldehyde, an amine, and a ketone or another aldehyde, catalyzed by the simple amino acid proline. researchgate.netsci-hub.cat

The cross-Mannich reaction, using two different aldehydes, allows for the synthesis of syn-β-amino α-substituted aldehydes with excellent diastereo- and enantioselectivities. researchgate.net These products can then be converted to the corresponding γ-amino alcohols through reduction. researchgate.net Specifically, proline-catalyzed cross-Mannich reactions have been successfully employed for the highly enantioselective synthesis of fluorinated γ-amino alcohols. nih.govfigshare.com This methodology could be applied to construct the chiral backbone of this compound by carefully selecting the appropriate aldehyde and amine precursors.

| Reaction | Catalyst | Key Features | Products |

| Cross-Mannich Reaction | L-Proline | One-pot, three-component reaction of two different aldehydes. researchgate.net | syn-β-amino α-substituted aldehydes |

| Mannich Reaction | L-Proline | Reaction of acetaldehyde (B116499) with N-Boc-imines. 20.210.105 | β-amino aldehydes with high enantioselectivity |

This table outlines the key features of proline-catalyzed Mannich reactions for the synthesis of chiral amino compounds.

Asymmetric Reductive Amination with Metal Catalysts (e.g., Ru-catalyzed)

Asymmetric reductive amination (ARA) of the corresponding ketone, 4-acetyl-3-fluorophenol, represents one of the most direct and atom-economical routes to this compound. This one-pot reaction combines a ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in the presence of a chiral catalyst. Transition-metal catalysts, particularly those based on ruthenium, have demonstrated exceptional efficiency and enantioselectivity in this transformation.

Ruthenium complexes, when paired with chiral phosphine (B1218219) ligands, can effectively catalyze the hydrogenation of the in situ-formed imine intermediate with high stereocontrol. These catalytic systems are attractive for industrial applications due to their high turnover numbers and the ability to operate under practical conditions.

Table 1: Examples of Ru-catalyzed Asymmetric Reductive Amination of Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(OAc)₂(C₃-TunePhos) | Various alkyl aryl ketones | Chiral primary amines | >90% | High | nih.gov |

| Ru-complex | ortho-OH-substituted diaryl and sterically hindered ketones | Chiral primary diarylmethylamines and sterically hindered benzylamines | 93->99% | up to 97% | researchgate.net |

The choice of ligand is crucial for achieving high enantioselectivity. Ligands such as TunePhos and its derivatives have been shown to be highly effective in the Ru-catalyzed reductive amination of a wide range of ketones, affording the desired chiral primary amines with excellent optical purity.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine derived from 4-acetyl-3-fluorophenol. Subsequent reduction of the C=N double bond would be directed by the chiral auxiliary, leading to the preferential formation of the (R)-enantiomer.

Commonly used chiral auxiliaries include those derived from naturally occurring chiral compounds like amino acids and terpenes. For instance, (R)-phenylglycinamide has been used as a chiral auxiliary in the diastereoselective addition of nucleophiles to imines. wikipedia.org Oxazolidinones, popularized by David A. Evans, and pseudoephedrine are other prominent examples of effective chiral auxiliaries. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| (R)-Phenylglycinamide | Nucleophilic addition to imines | Forms a crystalline intermediate, facilitating purification. |

| Evans Oxazolidinones | Alkylation, Aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry. |

| Pseudoephedrine | Alkylation of amides | Forms crystalline derivatives, easy removal of auxiliary. |

The selection of the chiral auxiliary is critical and depends on factors such as the efficiency of the diastereoselective step, the ease of attachment and removal of the auxiliary, and the potential for its recovery and reuse.

Enantioconvergent Synthesis Methods

Enantioconvergent synthesis offers an elegant solution for the preparation of single enantiomers from racemic starting materials. In this approach, a chiral catalyst selectively converts both enantiomers of a racemic starting material into a single enantiomeric product. This method has the potential to achieve a theoretical yield of 100%, surpassing the 50% limit of classical kinetic resolution.

For the synthesis of this compound, an enantioconvergent approach could involve the dynamic kinetic resolution of a racemic intermediate. For example, a racemic mixture of an ester of 4-(1-hydroxyethyl)-3-fluorophenol could be subjected to an enzymatic resolution where one enantiomer is selectively hydrolyzed, while the other is racemized in situ by a metal catalyst. This allows for the continuous conversion of the undesired enantiomer into the desired one.

Alternatively, a catalytic asymmetric reduction of a racemic starting material that proceeds via a common intermediate can also be considered an enantioconvergent process. For instance, the asymmetric hydrogenation of a racemic α-halo ketone precursor could potentially lead to the enantiopure product through a dynamic kinetic resolution process. researchgate.net

Regio- and Stereoselective Fluorination Strategies for Phenolic Systems

Direct electrophilic fluorination of phenol (B47542) derivatives can be challenging due to the strong activating and ortho-, para-directing nature of the hydroxyl group, often leading to mixtures of isomers. However, modern fluorinating reagents and catalytic systems have been developed to achieve higher regioselectivity.

One promising strategy is the deoxyfluorination of phenols. This method involves the conversion of the phenolic hydroxyl group into a leaving group, followed by nucleophilic fluorination. Recent advancements have introduced reagents that can achieve the ipso-fluorination of phenols in a single step, offering a direct route to fluoroarenes from readily available phenols. nih.gov

Another approach involves directed ortho-metalation, where the hydroxyl group directs a metalating agent to the ortho position, followed by quenching with an electrophilic fluorine source. This method provides excellent control over the regioselectivity of fluorination.

Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process optimization is crucial to ensure the economic viability and sustainability of the manufacturing process for this compound.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The synthesis of this compound via asymmetric reductive amination is well-suited for a continuous flow process. The use of immobilized catalysts in packed-bed reactors can facilitate catalyst recovery and reuse, a significant advantage for expensive transition-metal catalysts. mdpi.com Furthermore, the enhanced heat and mass transfer in flow reactors can lead to improved reaction rates, yields, and selectivities. chemrxiv.org

Table 3: Advantages of Continuous Flow Chemistry for Chiral Amine Synthesis

| Parameter | Batch Chemistry | Continuous Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and shorter diffusion distances |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better control over exotherms |

| Scalability | Difficult, often requires re-optimization | Easier, by running the system for a longer time (scaling out) |

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the process, leading to higher consistency and product quality.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Asymmetric reductive amination is an inherently atom-economical reaction, as all the atoms from the reactants are incorporated into the final product and a co-product (water).

Catalysis: The use of catalytic methods, such as Ru-catalyzed reductive amination, is preferred over stoichiometric reagents as it reduces waste generation.

Safer Solvents and Auxiliaries: The choice of solvents should favor those with lower toxicity and environmental impact. The use of chiral auxiliaries should be designed for efficient recovery and reuse.

Energy Efficiency: Continuous flow processes can often be more energy-efficient than batch processes due to better heat integration and reduced reaction times.

To quantify the "greenness" of a synthetic route, various metrics have been developed, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) . The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (including water and solvents) to the mass of the final product. The goal is to minimize both of these values.

Table 4: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Efficiency of reactant incorporation |

| E-Factor | Mass of waste / Mass of product | 0 | Waste reduction |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Overall process efficiency |

By considering these principles and metrics during process development, the synthesis of this compound can be made not only efficient and selective but also environmentally responsible.

Control and Assessment of Enantiomeric Excess and Diastereomeric Purity

The synthesis of an enantiopure active pharmaceutical ingredient such as this compound necessitates rigorous control and accurate measurement of its stereochemical purity. The enantiomeric excess (ee) is a measure of the purity of a chiral compound, indicating how much of one enantiomer is present in comparison to the other. Similarly, when diastereomers are formed during a synthesis, their relative amounts, expressed as diastereomeric purity or diastereomeric ratio (dr), must be precisely determined. The primary techniques employed for these critical assessments are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral derivatizing agents.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most widely used and powerful technique for separating enantiomers and determining their purity. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the principal modalities used.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and dominant method for enantiomeric excess determination in the pharmaceutical industry. nih.gov The separation relies on a chiral stationary phase (CSP). For a compound like this compound, which is a primary amine, several types of CSPs could be effective, including polysaccharide-based, crown ether-based, and anion-exchange columns. phenomenex.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are the most common and can separate a broad range of chiral compounds. phenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. For the analysis of amine compounds, the mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. Reversed-phase methods using aqueous-organic mobile phases are also employed. phenomenex.comwindows.net

A typical screening protocol to develop a separation method for this compound would involve testing a set of polysaccharide columns with a generic mobile phase and then optimizing the conditions.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced use of organic solvents. phenomenex.comchiraltech.com It utilizes supercritical carbon dioxide as the main mobile phase component, mixed with a small amount of an organic modifier, typically an alcohol like methanol. afmps.be The low viscosity of the mobile phase allows for faster analyses compared to HPLC. afmps.be For primary amines, basic additives are often necessary. A generic screening method on a Chiralpak IC column, for instance, could be applied. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Analytical SFC System | researchgate.net |

| Column | Chiralpak IC (3 µm, 4.6 x 150 mm) | researchgate.net |

| Mobile Phase | Isocratic; 4-40% Methanol with 25 mM isobutylamine (B53898) (IBA) in CO₂ | researchgate.net |

| Flow Rate | 2.5 mL/min | researchgate.net |

| Backpressure | 150 bar | researchgate.net |

| Temperature | 40 °C | researchgate.net |

| Detection | UV and/or Mass Spectrometry (MS) | researchgate.net |

Gas Chromatography (GC)

Chiral GC is another effective method, particularly for volatile compounds. For non-volatile amines like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance. nih.gov The amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the amine can be derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) and then separated on a chiral GC column. nih.gov For example, N-trifluoroacetyl-O-methyl ester derivatives of amino acids have been successfully separated using comprehensive two-dimensional GC. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | S-(-)-N-(trifluoroacyl)-prolyl chloride | nih.gov |

| Column | Achiral capillary column (e.g., DB-5 or equivalent) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Injector Temperature | 230 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 2 min, ramp to 240 °C) | nih.gov |

| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) | nih.gov |

Chiral Derivatizing Agents and NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric and diastereomeric purity. Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary is required. nih.gov This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Chiral Derivatizing Agents (CDAs)

A CDA reacts with the analyte to form a covalent bond, creating a mixture of diastereomers. nih.gov These diastereomers have distinct physical properties and, crucially, different NMR spectra. For this compound, the primary amine group is the ideal site for derivatization. Reagents such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride are classic examples. After reaction, the resulting diastereomeric amides will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for integration and calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the starting material.

Given the fluorine atom in the target molecule, ¹⁹F NMR is a particularly attractive option. nih.gov The use of a fluorine-containing CDA would provide a sensitive probe. Alternatively, the inherent ¹⁹F nucleus in the phenol ring can serve as a reporter. Upon derivatization of the amine with a chiral agent, the magnetic environment of the ring fluorine will differ between the two diastereomers, potentially leading to two distinct signals in the ¹⁹F NMR spectrum. nih.gov For instance, a protocol using (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid has been reported for the enantiodiscrimination of various chiral amines.

Chiral Solvating Agents (CSAs)

Unlike CDAs, CSAs form non-covalent, transient diastereomeric complexes with the analyte. researchgate.net These weak interactions, such as hydrogen bonds or ion pairing, are sufficient to induce chemical shift differences (ΔΔδ) between the enantiomers in the NMR spectrum. BINOL-based phosphoric acids or amino alcohols are common CSAs for amines. researchgate.net The analysis is often straightforward, as it involves simply mixing the analyte and the CSA in an NMR tube. researchgate.net

| Method | Chiral Auxiliary | Principle | NMR Nucleus | Reference |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | (R)- or (S)-Mosher's acid chloride | Formation of stable diastereomeric amides | ¹H, ¹⁹F | nih.gov |

| Chiral Derivatizing Agent (CDA) | Fluorine-containing boronic acids (e.g., 4-fluoro-2-formylphenyl boronic acid) with a chiral amine | In-situ formation of diastereomeric iminoboronate esters | ¹⁹F, ¹H | nih.gov |

| Chiral Solvating Agent (CSA) | (R)-VAPOL-PA (diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate) | Formation of transient diastereomeric ion pairs/H-bonds | ¹H, ³¹P | researchgate.net |

| Lanthanide Shift Reagent | Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) | Formation of diastereomeric complexes with Lewis basic sites | ¹H | mit.edu |

The selection of the optimal method depends on the specific requirements of the analysis, including the required precision, sample amount, and available instrumentation. For cGMP (current Good Manufacturing Practice) applications, validated chiral HPLC or GC methods are typically the standard for release testing due to their high accuracy and robustness. nih.gov NMR methods are exceptionally useful during process development for rapid assessment of enantioselectivity and for structural confirmation.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile functional handle, susceptible to reactions that target its acidic proton and the nucleophilicity of its oxygen atom. Its reactivity is influenced by the electron-donating effects of the aminoethyl group and the electron-withdrawing nature of the fluorine atom on the benzene (B151609) ring.

O-Alkylation and O-Acylation Reactions

O-Alkylation involves the formation of an ether by replacing the hydrogen atom of the hydroxyl group with an alkyl group. This is commonly achieved through the Williamson ether synthesis, where the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or sulfonate in an SN2 reaction. libretexts.orgmasterorganicchemistry.com The choice of base and solvent is crucial; common systems include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.orglibretexts.org

O-Acylation introduces an acyl group to the phenolic oxygen, forming an ester. This transformation can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

These reactions allow for the introduction of a wide array of functionalities, modifying the molecule's steric and electronic properties.

Ether and Ester Formation

The formation of ethers and esters are cornerstone reactions for modifying phenolic compounds. ontosight.ai The Williamson ether synthesis is a widely applicable method for preparing ethers from alkoxides and primary alkyl halides. masterorganicchemistry.comlibretexts.org For this compound, this would typically involve deprotonation of the phenolic hydroxyl followed by nucleophilic attack on an alkyl halide. libretexts.org

Esterification, the formation of an ester, proceeds readily by reacting the phenol with a carboxylic acid derivative. The use of coupling agents or conversion of the carboxylic acid to a more reactive form (like an acyl chloride) facilitates this process. These reactions are fundamental in medicinal chemistry for creating prodrugs or altering a compound's pharmacokinetic profile.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reactant | Reagent(s) | General Conditions | Expected Product |

|---|

Reactions of the Primary Amino Group

The primary amino (-NH₂) group on the chiral ethyl side chain is a potent nucleophile, enabling a diverse set of transformations to generate amides, carbamates, ureas, and other derivatives. Protecting the phenolic hydroxyl group may be necessary to prevent competing side reactions, although selective N-functionalization can often be achieved by carefully controlling reaction conditions. reddit.com

N-Alkylation and N-Acylation Reactions

N-Alkylation , the introduction of an alkyl group onto the nitrogen atom, can be challenging to perform selectively on aminophenols without prior protection of the hydroxyl group. reddit.com One common method is reductive amination, which involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄). nih.govreddit.com

N-Acylation is typically a straightforward reaction where the amine is treated with an acyl chloride or anhydride (B1165640) to form an amide. ontosight.ai The reaction is generally rapid and high-yielding. This transformation is fundamental for building more complex molecular architectures, such as in peptide synthesis. organic-chemistry.orgnih.gov

Formation of Amides, Carbamates, and Ureas

The primary amine of this compound is readily converted into a variety of functional groups with important applications.

Amides are formed by reacting the amine with a carboxylic acid, often activated by a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by using a more reactive acyl derivative. organic-chemistry.orgrsc.org This reaction is one of the most common bond-forming reactions in organic synthesis. nih.gov

Carbamates can be synthesized by treating the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or by reaction with a carbamate (B1207046) precursor. ossila.comnih.gov Carbamates are frequently used as protecting groups for amines.

Ureas are typically formed by reacting the amine with an isocyanate. nih.gov Symmetrical ureas can also be formed from primary amines under certain conditions, for example, mediated by reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) acting on a carbamate precursor. acs.org

Table 2: Representative Reactions of the Primary Amino Group

| Reaction Type | Reactant | Reagent(s) | General Conditions | Expected Product |

|---|---|---|---|---|

| N-Acylation | This compound | Benzoyl chloride, Et₃N | Dichloromethane | N-((R)-1-(2-Fluoro-4-hydroxyphenyl)ethyl)benzamide |

| Carbamate Formation | This compound | Benzyl chloroformate, Base | Aqueous or Biphasic | Benzyl ((R)-1-(2-fluoro-4-hydroxyphenyl)ethyl)carbamate |

| Urea Formation | This compound | Phenyl isocyanate | Aprotic solvent (e.g., THF) | 1-((R)-1-(2-Fluoro-4-hydroxyphenyl)ethyl)-3-phenylurea |

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. latech.eduvanderbilt.edu This reaction is typically reversible and is often the first step in reductive amination pathways for N-alkylation. reddit.comreddit.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. vanderbilt.eduresearchgate.net The stability of the resulting imine can vary, but its formation provides a key intermediate for further synthetic modifications. nih.gov

Table 3: Condensation with a Carbonyl Compound

| Reaction Type | Reactant | Reagent(s) | General Conditions | Expected Product (Intermediate) |

|---|---|---|---|---|

| Imine Formation | This compound | Benzaldehyde | Toluene, Dean-Stark trap | (R,E)-4-(1-(Benzylideneamino)ethyl)-3-fluorophenol |

Transformations of the Aromatic Ring System

The electronic properties of the substituents on the phenyl ring of this compound govern its susceptibility to attack by either nucleophiles or electrophiles. The hydroxyl (-OH) and aminoethyl groups are electron-donating, thereby activating the ring towards electrophilic substitution. Conversely, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the fluoride ion. Generally, for an SNAr reaction to proceed, the aromatic ring needs to be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. In this molecule, the fluorine atom itself contributes to this electron deficiency through its inductive effect.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by electron-withdrawing substituents. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group. Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Fluorophenol Derivatives

| Nucleophile | Reagent/Catalyst | Solvent | Temperature | Product Type |

| Alkoxides | NaOR/ROH | ROH or polar aprotic | Room Temp. to Reflux | Ether |

| Amines | R₂NH | Polar aprotic (e.g., DMF, DMSO) | Elevated | Substituted Aniline (B41778) |

| Thiolates | NaSR/RSH | Polar aprotic | Room Temp. to Reflux | Thioether |

This table represents generalized conditions and may require optimization for this compound.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The activating, ortho-, para-directing hydroxyl and aminoethyl groups on this compound would be expected to facilitate such reactions. However, the fluorine atom, being a deactivating group, will moderate this reactivity. In EAS, an electrophile attacks the electron-rich aromatic ring, leading to a resonance-stabilized carbocationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

The directing effects of the substituents are crucial in determining the position of substitution. The powerful activating and ortho-, para-directing hydroxyl group, along with the aminoethyl group, would primarily direct incoming electrophiles to the positions ortho and para to them. The fluorine atom is also an ortho-, para-director, albeit a deactivating one. Given the substitution pattern of this compound, the primary sites for electrophilic attack would be the carbons ortho to the hydroxyl and aminoethyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be carefully controlled to avoid side reactions involving the amino and hydroxyl groups. For instance, strong acidic conditions used in nitration or sulfonation could lead to protonation of the amino group, converting it into a deactivating, meta-directing ammonium group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | Dilute HNO₃ | 4-(1-Aminoethyl)-3-fluoro-2-nitrophenol / 4-(1-Aminoethyl)-5-fluoro-2-nitrophenol |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(1-aminoethyl)-3-fluorophenol / 6-Bromo-4-(1-aminoethyl)-3-fluorophenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation with AlCl₃ at OH and NH₂ groups, potentially inhibiting the reaction. |

This table is based on general principles of electrophilic aromatic substitution and the directing effects of the present substituents. Experimental verification is required.

Stereochemical Stability and Epimerization Studies Under Reaction Conditions

The presence of a chiral center in the aminoethyl side chain of this compound raises the important question of its stereochemical stability during chemical transformations. The benzylic proton at the chiral carbon is potentially susceptible to abstraction, which could lead to racemization or epimerization.

The stability of this chiral center is highly dependent on the reaction conditions. In strongly acidic or basic media, or under conditions that could generate radical or anionic intermediates at the benzylic position, there is a risk of losing the stereochemical integrity.

For instance, reactions that proceed through a carbocation or a radical at the benzylic position would likely lead to a racemic mixture. Similarly, conditions that favor the formation of a carbanion at the benzylic carbon, followed by reprotonation, could also result in epimerization.

While specific studies on the epimerization of this compound are not documented in the surveyed literature, studies on similar chiral benzylic amines, such as (R)-α-methylbenzylamine, indicate that the chiral center is generally stable under many standard reaction conditions. However, reactions involving strong bases, high temperatures, or certain transition metal catalysts have been shown to cause racemization.

Therefore, when planning synthetic transformations on this compound, it is crucial to select reaction conditions that are mild enough to preserve the stereochemistry of the aminoethyl side chain. This would typically involve avoiding harsh acidic or basic conditions and high reaction temperatures whenever possible.

Table 3: Factors Potentially Affecting the Stereochemical Stability of this compound

| Factor | Potential Impact on Chiral Center | Rationale |

| Strong Acid | Potential for racemization | Protonation of the amino group could facilitate elimination-addition sequences or other rearrangements. |

| Strong Base | High risk of epimerization | Abstraction of the benzylic proton to form a resonance-stabilized carbanion. |

| High Temperature | Increased risk of racemization | Provides energy to overcome the activation barrier for epimerization. |

| Radical Initiators | High risk of racemization | Formation of a planar benzylic radical intermediate. |

| Transition Metal Catalysts | Varies depending on the metal and ligands | Some catalysts can promote racemization through various mechanisms. |

This table provides a general assessment of risks. The actual stability would need to be determined experimentally for specific reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of R 4 1 Aminoethyl 3 Fluorophenol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of (R)-4-(1-Aminoethyl)-3-fluorophenol. This technique provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. ohio.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

When subjected to ionization in the mass spectrometer, this compound will generate a molecular ion peak corresponding to its exact mass. The high resolution of the instrument allows for the differentiation of this peak from those of potential impurities or other compounds with similar masses.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), valuable structural information can be obtained through the analysis of fragmentation patterns. In a typical MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragments. The masses of these fragments provide clues about the connectivity of the atoms within the molecule. For instance, the loss of an aminoethyl group or a fluorine atom would result in specific fragment ions, which can be used to confirm the structure of the parent molecule.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for elucidating the three-dimensional structure of this compound in solution. iaea.org By resolving overlapping signals in multiple frequency domains, these techniques provide detailed information about the connectivity and spatial relationships between atoms. researchgate.net

Proton and Carbon-13 NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic molecules. youtube.comcareerendeavour.comslideshare.netyoutube.com

In the ¹H NMR spectrum of this compound, distinct signals will be observed for each unique proton environment in the molecule. The chemical shift of each signal provides information about the electronic environment of the proton. For example, the aromatic protons will resonate in a different region of the spectrum compared to the protons of the aminoethyl group. Furthermore, the splitting pattern of each signal, a result of spin-spin coupling, reveals the number of neighboring protons. This information is crucial for establishing the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. careerendeavour.comslideshare.netyoutube.comresearchgate.net The chemical shifts in the ¹³C spectrum are sensitive to the hybridization of the carbon atoms and the presence of electronegative substituents. For instance, the carbon atom attached to the fluorine will have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| CH (ethyl) | 3.5 - 4.5 | 40 - 60 |

| CH₃ (ethyl) | 1.0 - 2.0 | 10 - 25 |

| NH₂ | 1.0 - 5.0 (broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fluorine-19 NMR Spectroscopy for Fluorine-Containing Compounds

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly valuable tool for the characterization of this compound and its derivatives. wikipedia.orgbiophysics.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orgbiophysics.org

The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to better-resolved spectra with less signal overlap. wikipedia.orgchemrxiv.org The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the nature of the surrounding substituents. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei can provide additional structural information. wikipedia.org The analysis of these coupling constants can help to confirm the substitution pattern on the aromatic ring. The use of ¹⁹F NMR can also be extended to study the interaction of these compounds with biological systems, as the fluorine signal can act as a sensitive probe of the local environment. nih.govnih.gov

Application of Chiral Shift Reagents in NMR

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. nih.govlibretexts.orgresearchgate.net These are typically lanthanide complexes that are themselves chiral. nih.govresearchgate.nettcichemicals.com When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with the enantiomers of the analyte.

These diastereomeric complexes have different magnetic environments, which results in the separation of signals for the two enantiomers in the NMR spectrum. libretexts.org For example, a single peak in the ¹H or ¹⁹F NMR spectrum of the racemate will split into two distinct peaks in the presence of a CSR, with the area under each peak being proportional to the concentration of the corresponding enantiomer. This allows for the direct determination of the enantiomeric excess (ee). The magnitude of the induced shift difference depends on the specific CSR used and the structure of the analyte. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for the non-ambiguous determination of the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. mdpi.compismin.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org VCD is sensitive to the vibrational modes of the molecule and provides a detailed fingerprint of its three-dimensional structure. Similar to ECD, the comparison of the experimental VCD spectrum with theoretical predictions for a given absolute configuration allows for its unambiguous assignment. VCD can be particularly useful for molecules with weak electronic chromophores.

X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov To obtain a crystal structure of this compound, it may be necessary to first prepare a crystalline derivative. This could involve forming a salt with a suitable acid or creating a co-crystal.

Once a suitable single crystal is obtained, it is irradiated with X-rays. The diffraction pattern produced by the crystal is dependent on the arrangement of the atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all the atoms in the molecule can be determined, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral center. nih.govnih.gov This solid-state structure provides a crucial reference point for the conformational analysis performed using other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of R 4 1 Aminoethyl 3 Fluorophenol

Conformational Analysis and Energy Minima Studies

The three-dimensional structure of (R)-4-(1-Aminoethyl)-3-fluorophenol is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

The primary rotatable bonds in this compound are the C-C bond between the ethyl group and the phenyl ring, and the C-N bond of the aminoethyl side chain. The orientation of the hydroxyl (-OH) and amino (-NH2) groups relative to the fluorine atom and each other is also critical.

Theoretical studies on similar molecules, such as fluorophenols and substituted ethanes, provide a basis for predicting the conformational landscape of this compound. nih.govarxiv.orgmdpi.com Density Functional Theory (DFT) is a common computational method for such investigations. nih.gov By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped. This allows for the identification of low-energy conformers.

For this compound, the key interactions governing conformational preference would include:

Steric Hindrance : Repulsion between bulky groups, such as the methyl and phenyl groups, will disfavor eclipsed conformations in favor of staggered ones. libretexts.org

Intramolecular Hydrogen Bonding : A hydrogen bond between the phenolic hydroxyl group and the nitrogen of the amino group, or between the amino group and the fluorine atom, could significantly stabilize certain conformers.

Gauche Effect : The presence of the electronegative fluorine atom can lead to a preference for a gauche arrangement between the fluorine and the hydroxyl or amino group, a phenomenon observed in other fluorinated organic molecules. arxiv.org

It is expected that the global minimum energy conformation will represent a balance of these competing interactions, likely featuring a staggered arrangement along the C-C bond and an optimized orientation of the polar groups to allow for favorable intramolecular interactions. DFT calculations, such as at the B3LYP/6-311+G** level of theory, would be employed to locate these minima and calculate their relative energies. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Notes |

| Global Minimum | Anti (C-C), Gauche (O-H), Gauche (N-H) | 0.00 | Likely stabilized by intramolecular hydrogen bonding. |

| Local Minimum 1 | Gauche (C-C), Anti (O-H), Gauche (N-H) | 0.85 | Higher energy due to steric interactions of the ethyl group. |

| Local Minimum 2 | Anti (C-C), Trans (O-H), Gauche (N-H) | 1.50 | Disfavored due to the absence of key hydrogen bonding. |

| Transition State | Eclipsed (C-C) | 4.50 | Represents the energy barrier to rotation around the C-C bond. |

Note: This table is illustrative and based on principles from related molecules. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations are essential for elucidating the electronic properties that govern the reactivity of this compound. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). These are typically calculated using DFT methods. rasayanjournal.co.intci-thaijo.org

HOMO and LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, due to their lone pairs of electrons. The LUMO is likely to be distributed across the aromatic ring, which can accept electron density.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. malayajournal.org It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tci-thaijo.orgresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas. For this molecule, these would be centered around the oxygen and nitrogen atoms, and to a lesser extent, the fluorine atom. These are the most likely sites for electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These would be found around the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to nucleophilic attack or hydrogen bonding. malayajournal.org

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rasayanjournal.co.inresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Hypothetical Phenylethylamine Derivative

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.28 | Related to ionization potential; higher value indicates better electron donor. |

| LUMO Energy (ELUMO) | - | -1.27 | Related to electron affinity; lower value indicates better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.01 | Indicates chemical reactivity and stability. malayajournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.28 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.01 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.67 | Measures the propensity to accept electrons. |

Note: The values in this table are based on a representative molecule from the literature malayajournal.org and serve as an example. Specific calculations for this compound are required for precise data.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for structural characterization.

Predicted 1H and 13C NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The calculations would be sensitive to the conformational state of the molecule, and the predicted shifts would correspond to the lowest energy conformer.

Predicted Infrared (IR) Spectrum: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities for the optimized molecular structure. researchgate.net DFT calculations can predict the frequencies of characteristic bond stretches, bends, and torsions. nih.govru.nl For this compound, key predicted vibrational modes would include:

O-H stretching of the phenol group.

N-H stretching of the amino group.

Aromatic C-H stretching.

C-O, C-N, and C-F stretching.

Aromatic C=C ring stretches.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with experimental data. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Related Fluorophenol Molecule

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1) |

| O-H Stretch | 3630 | 3658 |

| Aromatic C-H Stretch | 3080 | 3085 |

| C=C Ring Stretch | 1610 | 1615 |

| C-F Stretch | 1250 | 1245 |

| O-H Bend | 1170 | 1175 |

Note: Data is illustrative, based on findings for similar compounds. mdpi.comru.nl

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in solution can be different. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of the molecule and the explicit influence of solvent molecules over time.

In an MD simulation, the molecule is placed in a box of solvent (e.g., water, methanol), and the motions of all atoms are simulated over a period of nanoseconds or longer by solving Newton's equations of motion. This approach allows for the exploration of the conformational space in a solvent environment and can reveal how solvent interactions affect conformational equilibria. For instance, the extent of intramolecular hydrogen bonding might be reduced in a protic solvent due to competing intermolecular hydrogen bonds with solvent molecules.

Furthermore, MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around this compound and helps to understand its solubility and intermolecular interactions in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to approximate solvent effects on energetics and properties in a computationally less expensive manner. arxiv.org

Mechanistic Insights into Stereoselective Reactions via Transition State Modeling

Computational chemistry is particularly useful for understanding the mechanisms of chemical reactions, including those that are stereoselective. For reactions involving this compound, either as a reactant or a chiral catalyst, transition state (TS) modeling can explain the origin of stereoselectivity.

The synthesis of chiral molecules often proceeds through diastereomeric transition states that differ in energy. The observed product ratio is determined by the energy difference between these competing transition states (the Curtin-Hammett principle). By locating the structures of the transition states for the formation of different stereoisomers and calculating their energies (usually Gibbs free energies), computational chemists can predict which product will be favored. researchgate.net

For example, if this compound were used as a chiral ligand in a metal-catalyzed reaction, TS modeling could show how the ligand coordinates to the metal and how its stereocenter directs an incoming reactant to a specific face of the substrate. The analysis would focus on steric and electronic interactions within the TS structure that stabilize one pathway over the other. Quantum descriptors can also be correlated with reaction barriers to predict reactivity. researchgate.netethz.ch This predictive capability is crucial for the rational design of new catalysts and the optimization of reaction conditions for achieving high stereoselectivity.

Synthetic Utility of R 4 1 Aminoethyl 3 Fluorophenol As a Chiral Building Block

Precursor in the Synthesis of Chiral β-Amino Alcohols and Related Chiral Amines

Chiral β-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutical agents. nih.govsciengine.com The enantiomerically pure nature of (R)-4-(1-Aminoethyl)-3-fluorophenol makes it an excellent starting material for the synthesis of these valuable compounds. The inherent chirality of the aminoethyl side chain can be transferred to new stereocenters, or the existing stereocenter can be retained while modifying other parts of the molecule.

One common strategy involves the reduction of the phenolic hydroxyl group to a simple alcohol, followed by further functionalization. More sophisticated approaches leverage the directing effects of the substituents on the aromatic ring to achieve regioselective transformations. For instance, the fluorine atom can influence the electronic properties of the phenol (B47542), guiding subsequent electrophilic or nucleophilic aromatic substitution reactions.

Recent advancements in catalysis have provided powerful tools for the synthesis of chiral β-amino alcohols. researchgate.netnih.gov For example, catalytic asymmetric β-amination of alcohols offers a direct route to this class of molecules. sciengine.com While not a direct application of this compound, these methods highlight the importance of chiral amine precursors in modern organic synthesis. The inherent chirality of this compound makes it a suitable substrate for such transformations, potentially leading to novel β-amino alcohol derivatives with unique substitution patterns.

The table below summarizes representative transformations of phenolic compounds and chiral amines that are analogous to the potential applications of this compound in the synthesis of chiral β-amino alcohols and related amines.

| Starting Material Analogue | Reaction Type | Product Class | Significance |

| 4-Substituted Phenol | Catalytic Hydrogenation | 4-Substituted Cyclohexanol | Reduction of the aromatic ring while retaining other functional groups. |

| (R)-1-Phenylethanamine | N-Alkylation | N-Alkyl-(R)-1-phenylethanamine | Functionalization of the amino group. |

| 3-Fluorophenol (B1196323) | Electrophilic Aromatic Substitution | Substituted 3-Fluorophenol | Introduction of new substituents on the aromatic ring. |

Scaffold for the Construction of Stereodefined Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and their stereoselective synthesis is a major focus of organic chemistry. nih.gov this compound serves as a valuable scaffold for the construction of various stereodefined nitrogen-containing heterocycles, such as fluorinated quinolines, imidazoles, and other related structures. d-nb.infonih.govfrontiersin.org

The presence of both a primary amine and a hydroxyl group allows for a range of cyclization strategies. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings. The stereochemistry of the aminoethyl group can direct the formation of a specific diastereomer of the resulting heterocycle.

The fluorine atom on the phenyl ring can significantly influence the properties of the resulting heterocyclic compounds. d-nb.info It can affect the basicity of the nitrogen atoms, the conformation of the ring system, and the molecule's ability to participate in hydrogen bonding. d-nb.info These modifications can be crucial for modulating the biological activity of the final molecule. For instance, the synthesis of (S)-4-fluorohistidine, a fluorinated amino acid, demonstrates the importance of fluorinated imidazoles in biochemical studies. nih.gov

The following table illustrates general synthetic routes towards nitrogen-containing heterocycles where a chiral amine or a substituted phenol, analogous to this compound, could be employed.

| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |

| Quinolines | Condensation of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) | The amino group can act as the aniline (B41778) component, leading to a chiral, fluorinated quinoline (B57606) derivative. |

| Imidazoles | Reaction of a 1,2-diamino compound with an aldehyde or carboxylic acid derivative | The aminoethyl group could be further functionalized to a 1,2-diamine for subsequent cyclization. |

| Oxazolines | Cyclization of β-amino alcohols | The parent compound can be converted to a β-amino alcohol which can then undergo cyclization. |

Role in the Design and Synthesis of Chiral Ligands and Organocatalysts for Asymmetric Reactions

The development of new chiral ligands and organocatalysts is crucial for advancing the field of asymmetric synthesis. The unique structural features of this compound make it an attractive candidate for the design of novel catalytic systems. nih.gov

The chiral amino and hydroxyl groups can serve as coordination sites for metal centers in the formation of chiral metal catalysts. The fluorine atom can be used to fine-tune the electronic properties of the ligand, which in turn can influence the catalytic activity and enantioselectivity of the metal complex. For example, fluorinated ligands can exhibit different solubility profiles and Lewis basicity compared to their non-fluorinated counterparts.

Furthermore, this compound can be a precursor to purely organic catalysts. The chiral amine moiety is a common feature in many organocatalysts, such as those used in Michael additions, aldol (B89426) reactions, and Mannich reactions. The phenolic hydroxyl group can be modified to introduce other functional groups that can participate in the catalytic cycle, for instance, through hydrogen bonding interactions.

The table below showcases classes of chiral ligands and organocatalysts where a scaffold derived from this compound could be incorporated.

| Catalyst Type | Key Structural Feature | Potential Application of this compound Derivative |

| Chiral Ligand for Metal Catalysis | Bidentate N,O-ligation | The amino and hydroxyl groups can coordinate to a metal center. |

| Chiral Phosphine (B1218219) Ligand | Phosphorus atom bound to a chiral backbone | The hydroxyl group can be a handle for introducing a phosphine moiety. |

| Chiral Amine Organocatalyst | Primary or secondary amine | The inherent chiral amine can be used directly or modified. |

Building Block for Advanced Synthetic Intermediates in Complex Molecule Synthesis

The phenolic hydroxyl group can be protected, allowing for selective reactions at the amino group or the aromatic ring. Conversely, protection of the amino group enables a wide range of transformations on the phenol, such as O-alkylation or conversion to a triflate for cross-coupling reactions. The fluorine atom can also serve as a handle for specific transformations, such as directed ortho-metalation, to introduce further complexity.

For example, in the synthesis of complex natural products or their analogues, a fragment derived from this compound could be coupled with other advanced intermediates. This modular approach allows for the rapid generation of a library of related compounds for structure-activity relationship studies. The presence of the fluorine atom can be particularly advantageous in the context of medicinal chemistry, as it can block metabolic pathways or enhance binding affinity to biological targets.

The following table provides examples of how a chiral building block like this compound can be elaborated into more complex synthetic intermediates.

| Intermediate Class | Synthetic Transformation | Resulting Functionality |

| Protected Amino Alcohol | Protection of the amine and hydroxyl groups | Allows for selective modification of the aromatic ring. |

| Aryl Triflate | Conversion of the phenolic hydroxyl group to a triflate | Enables palladium-catalyzed cross-coupling reactions. |

| Functionalized Amine | Acylation or sulfonylation of the amino group | Introduces new functional groups and modifies the properties of the amine. |

Emerging Research Frontiers and Future Directions in R 4 1 Aminoethyl 3 Fluorophenol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For the synthesis of chiral amines like (R)-4-(1-Aminoethyl)-3-fluorophenol, this involves developing routes that are not only efficient but also environmentally friendly. Key strategies include one-pot multicomponent reactions, the use of eco-friendly solvents like water, and solvent-free reaction conditions. nih.gov These methods aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Recent advancements have highlighted several sustainable approaches applicable to chiral amine synthesis:

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.gov This method often employs environmentally friendly solvents such as methanol and can be performed under mild conditions, reducing energy consumption. nih.gov

One-Pot Synthesis: One-pot procedures, which combine multiple reaction steps into a single operation, are being developed to streamline the synthesis of chiral heterocyclic compounds and amines. nih.govnih.gov This approach minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation.

Biocatalysis: The use of enzymes, such as reductive aminases, presents a green and sustainable pathway for synthesizing chiral amines. researchgate.net These biocatalytic processes can avoid harsh reaction conditions and utilize renewable reagents. researchgate.net

| Methodology | Key Advantages | Challenges | References |

|---|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, mild conditions, use of green solvents. | Cost and toxicity of metal catalysts. | nih.gov |

| One-Pot Synthesis | Reduced waste, improved efficiency, less solvent usage. | Complex reaction optimization. | nih.govnih.gov |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability and cost. | researchgate.net |

Integration into Flow Chemistry Platforms for Continuous Synthesis and Process Intensification

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rsc.orgscielo.br This technology offers significant advantages, including enhanced heat and mass transfer, improved safety, and greater consistency, which are crucial for process intensification. rsc.orgfrontiersin.org The integration of the synthesis of this compound into flow chemistry platforms can lead to more efficient and scalable production.

Chemoenzymatic resolutions have been successfully adapted to continuous-flow conditions for the synthesis of optically pure amines. chemistryviews.org For example, the kinetic resolution of (rac)-1-phenylethylamine using an immobilized lipase has been demonstrated in a continuous flow setup, achieving high conversion rates and enantiomeric ratios with short reaction times. rsc.orgchemistryviews.org Such a system benefits from the reusability of the catalyst and is suitable for automation and scale-up. chemistryviews.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis | References |

|---|---|---|---|

| Heat & Mass Transfer | Often limited and non-uniform. | Highly efficient and uniform. | rsc.orgfrontiersin.org |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. | scielo.br |

| Scalability | Challenging, requires re-optimization. | Simpler, by extending operation time or parallelization. | jst.org.in |

| Process Control | Difficult to precisely control parameters. | Excellent control over temperature, pressure, and residence time. | jst.org.in |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. | frontiersin.org |

Exploration of Novel Biocatalytic Systems for Analogues and Derivatives

Biocatalysis offers a highly selective and sustainable approach for synthesizing chiral amines and their derivatives. nih.govpharmasalmanac.com Enzymes such as transaminases, oxidases, and dehydrogenases are being extensively engineered to improve their catalytic performance, expand their substrate scope, and enhance their stability for industrial applications. nih.gov

Recent advances in protein engineering have led to the development of robust biocatalytic systems for producing complex chiral amines:

Amine Transaminases (ATAs): These enzymes are widely used for the synthesis of chiral amines from prochiral ketones. researchgate.net Protein engineering has created transaminase variants that can accept bulky, aromatic substrates, which are often required for pharmaceutical intermediates. nih.gov Enzymatic cascades involving ATAs have been developed to create efficient, environmentally friendly routes to chiral amines from various starting materials. acs.org

Imine Reductases (IREDs): To address the limited biocatalytic routes to secondary amines, (R)-imine reductases have been developed. nih.gov For example, an (R)-IRED from Streptomyces sp. has been over-expressed to create a whole-cell biocatalyst for the asymmetric reduction of prochiral cyclic imines with high activity and enantioselectivity. nih.gov

Reductive Aminases (RedAms): Fungal reductive aminases have been identified that can synthesize a broad range of primary amines with high conversion rates and excellent enantiomeric excess. researchgate.net These enzymes have shown greater thermal stability compared to others in their family, making them suitable for industrial processes. researchgate.net

| Enzyme Class | Reaction Type | Key Advantages | Example Application | References |

|---|---|---|---|---|

| Amine Transaminases (ATAs) | Asymmetric amination of ketones | High stereoselectivity, broad substrate scope through engineering. | Synthesis of pharmaceutical intermediates. | nih.govacs.org |